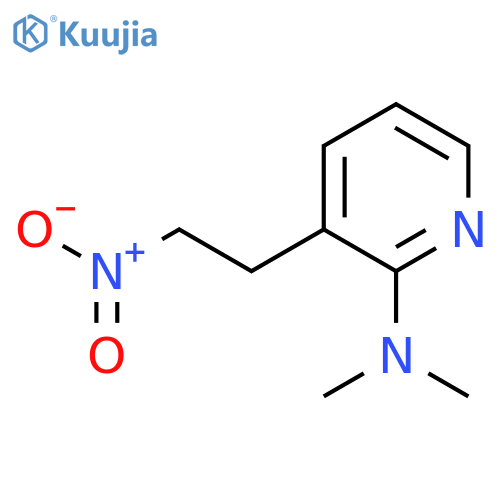

Cas no 2228555-42-6 (N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine)

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine

- EN300-1742436

- 2228555-42-6

-

- インチ: 1S/C9H13N3O2/c1-11(2)9-8(4-3-6-10-9)5-7-12(13)14/h3-4,6H,5,7H2,1-2H3

- InChIKey: NWFUJJBYSIZBBI-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](CCC1=CC=CN=C1N(C)C)=O

計算された属性

- せいみつぶんしりょう: 195.100776666g/mol

- どういたいしつりょう: 195.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 62Ų

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1742436-0.5g |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine |

2228555-42-6 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1742436-10.0g |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine |

2228555-42-6 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1742436-1g |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine |

2228555-42-6 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1742436-5g |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine |

2228555-42-6 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1742436-0.1g |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine |

2228555-42-6 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1742436-1.0g |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine |

2228555-42-6 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1742436-0.25g |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine |

2228555-42-6 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1742436-2.5g |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine |

2228555-42-6 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1742436-0.05g |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine |

2228555-42-6 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1742436-5.0g |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine |

2228555-42-6 | 5g |

$3396.0 | 2023-06-03 |

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine 関連文献

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amineに関する追加情報

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine and Its Significance in Modern Chemical Biology

N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine (CAS no. 2228555-42-6) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound, characterized by its pyridine core and nitroethyl side chain, exhibits promising potential in various biomedical applications, particularly in the development of novel therapeutic agents.

The molecular structure of N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine encompasses a pyridine ring substituted at the 3-position with a 2-nitroethyl group, further modified by dimethylamino groups at the 2-position. This specific arrangement contributes to its distinctive chemical reactivity and biological interactions, making it a valuable scaffold for drug discovery. The presence of the nitro group introduces a site for potential metabolic transformation, which can be exploited to enhance drug bioavailability or targeted delivery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for complex diseases, including cancer and neurodegenerative disorders. The< strong>N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine structure has been identified as a promising candidate for such applications due to its ability to interact with biological targets in a highly selective manner. Studies have demonstrated its potential as an antagonist or agonist for various receptors and enzymes, depending on the specific modifications and derivatization strategies employed.

One of the most compelling aspects of N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine is its versatility in chemical synthesis. The nitro group can be reduced to an amine, enabling further functionalization through reductive amination or other coupling reactions. This flexibility allows researchers to tailor the compound's properties for specific biological assays or therapeutic purposes. Additionally, the pyridine ring serves as a privileged scaffold in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates.

The pharmacological profile of N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine has been extensively studied in preclinical models. Research indicates that this compound exhibits moderate solubility in aqueous solutions, which is crucial for oral or injectable formulations. Furthermore, its stability under various pH conditions suggests potential for diverse administration routes. These characteristics make it an attractive candidate for further development into clinical therapies.

Recent advancements in computational chemistry have accelerated the process of identifying novel drug candidates like N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine. Molecular docking simulations and virtual screening have been employed to predict binding interactions with target proteins, providing insights into potential mechanisms of action. These computational approaches have complemented experimental efforts, enabling more efficient screening of analogs and derivatives with enhanced potency or selectivity.

The synthesis of N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Key steps include nitration of pyridine derivatives followed by nucleophilic substitution with ethylating agents. Advances in green chemistry principles have also influenced synthetic methodologies, promoting the use of sustainable solvents and catalytic systems to minimize environmental impact while maintaining high yields and purity.

In conclusion, N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine (CAS no. 2228555-42-6) represents a significant advancement in chemical biology research. Its unique structural features and pharmacological properties position it as a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in addressing some of the most challenging diseases faced by modern medicine.

2228555-42-6 (N,N-dimethyl-3-(2-nitroethyl)pyridin-2-amine) 関連製品

- 2287343-61-5(tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)

- 2418708-95-7(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)

- 2229421-29-6((2-methyloxolan-3-yl)methanesulfonyl fluoride)

- 2172003-86-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid)

- 850567-59-8(4-(3-Butylureido)phenylboronic acid, pinacol ester)

- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)

- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)

- 765899-93-2(2-(Aminomethyl)-7-methylnaphthalene)

- 75771-79-8(1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol)

- 33426-60-7(benzene,1-methyl-2-(1-methylethoxy)-)